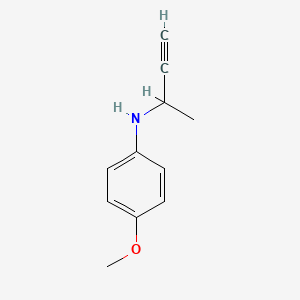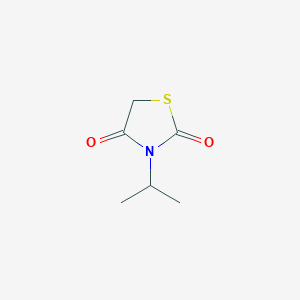![molecular formula C11H20ClNO B13946058 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloromethyl group attached to a nitrogen-containing spirocyclic ring, which is further connected to an ethanol moiety. The presence of both a chloromethyl group and an ethanol group makes this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves the formation of the spirocyclic ring followed by the introduction of the chloromethyl and ethanol groups. One common method involves the reaction of a suitable azaspirocyclic precursor with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiprotozoal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins or DNA. This modification can disrupt normal cellular processes, leading to antimicrobial or cytotoxic effects. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the positioning of functional groups.
1,7-Dioxaspiro[4.4]nonan-2-ylmethanol: Similar spirocyclic structure with different functional groups.
N-Acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol is unique due to the presence of both a chloromethyl and an ethanol group, which confer distinct reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications.
Propiedades
Fórmula molecular |
C11H20ClNO |
|---|---|
Peso molecular |
217.73 g/mol |
Nombre IUPAC |
2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol |
InChI |
InChI=1S/C11H20ClNO/c12-8-10-1-2-11(7-10)3-4-13(9-11)5-6-14/h10,14H,1-9H2 |
Clave InChI |
DUNOMKPRGUBTKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)CCO)CC1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)


